Veracevine

Overview

Description

Sabadinine is a natural product isolated from the Lily plant Veratrum sabadilla, belonging to the family Liliaceae . It has gained attention for its potential as a non-peptide inhibitor against severe acute respiratory syndrome coronavirus (SARS-CoV) due to its unique structure and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sabadinine involves the extraction from Veratrum sabadilla. The process includes several steps of purification and isolation to obtain the pure compound . Specific synthetic routes and reaction conditions are not extensively documented, but the natural extraction method remains the primary source.

Industrial Production Methods: Industrial production of sabadinine is not widely established due to its natural origin and the complexity of its extraction. Research is ongoing to develop more efficient synthetic methods to produce sabadinine on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Sabadinine undergoes various chemical reactions, including:

Oxidation: Sabadinine can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within sabadinine, leading to different reduced forms.

Substitution: Substitution reactions can occur, where functional groups within sabadinine are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

Scientific Research Applications

Chemistry: Used as a model compound for studying natural product synthesis and reaction mechanisms.

Biology: Investigated for its biological activity against various pathogens, including viruses and bacteria.

Mechanism of Action

Sabadinine exerts its effects by inhibiting the main protease 3CLpro of severe acute respiratory syndrome coronavirus. This inhibition prevents the proteolytic processing required for viral replication, thereby hindering the virus’s ability to propagate . The molecular docking studies have shown strong binding interactions between sabadinine and the active site of 3CLpro .

Comparison with Similar Compounds

Saikosaponin C: Another natural product with potential inhibitory effects against severe acute respiratory syndrome coronavirus.

Quercetin: A flavonoid with antiviral properties.

Lopinavir: A protease inhibitor used in the treatment of human immunodeficiency virus.

Comparison: Sabadinine is unique due to its natural origin and specific inhibitory action against the main protease 3CLpro of severe acute respiratory syndrome coronavirus. Unlike synthetic inhibitors like lopinavir, sabadinine offers a natural alternative with potentially fewer side effects . Its uniqueness lies in its structure and the specific molecular interactions it forms with its target .

Biological Activity

Veracevine, an alkaloid derived from the plant Veratrum, has garnered attention in pharmacological research due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with biological membranes, insecticidal properties, and potential applications in agriculture and medicine.

This compound is classified as an ester alkaloid, primarily associated with other alkaloids such as cevadine and veratridine. Its chemical structure allows it to interact with biological membranes, influencing ion flux and cellular excitability. Studies have shown that this compound exhibits weak surface activity compared to other veratrum alkaloids. For instance, at a concentration of , this compound did not significantly affect the stearate film in experimental assays, indicating minimal interaction with cellular membranes under these conditions .

| Alkaloid | pK | Area at a/w Interface (Ų) | Orientation |

|---|---|---|---|

| This compound | 8.85 | 80 | Horizontal / Vertical |

| Veratridine | 8.85 | 130 | Horizontal / Vertical |

| Cevadine | 8.85 | 100 | Horizontal / Vertical |

| Procaine | 9.05 | 67 | Horizontal / Vertical |

Insecticidal Activity

This compound has been studied for its insecticidal properties, particularly against agricultural pests. Research indicates that while it possesses some insecticidal activity, it is less potent than its counterparts cevadine and veratridine. A study synthesizing derivatives such as 3-O-vanilloylthis compound demonstrated that these compounds exhibited insecticidal effects but were inferior to the primary alkaloids in the sabadilla mixture .

Case Study: Efficacy Against Nematodes

In a controlled study evaluating the nematicidal capacity of formulations containing this compound, significant mortality rates were observed against Meloidogyne species. The efficacy was attributed to the combined action of this compound with other active ingredients in the formulation . The results are summarized in Table 2.

Table 2: Efficacy of this compound Formulations Against Nematodes

| Formulation Number | Target Organism | Mortality Percentage (%) |

|---|---|---|

| Formulation 1 | Meloidogyne spp. | 85 |

| Formulation 2 | Meloidogyne spp. | 78 |

Pharmacological Applications

The pharmacological implications of this compound extend beyond pest control. Its interactions with ion channels suggest potential applications in neurology and anesthesiology. The compound's ability to modulate ion exchange across membranes may provide therapeutic avenues for managing conditions related to excitability and nerve function .

Properties

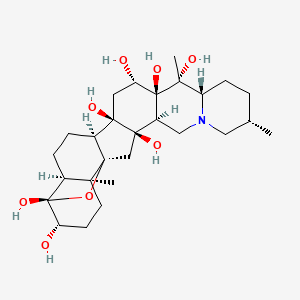

IUPAC Name |

6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO8/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25/h14-20,29-35H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHXYVMEVBEFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924675 | |

| Record name | 4,9-Epoxycevane-3,4,12,14,16,17,20-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-23-3, 124-98-1 | |

| Record name | Protocevine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cevine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,9-Epoxycevane-3,4,12,14,16,17,20-heptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cevine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.